methyl N-(benzenesulfonyl)carbamate

Description

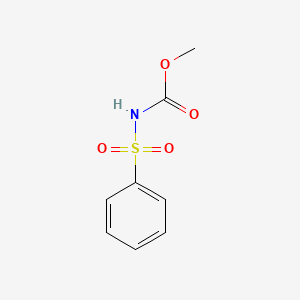

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(benzenesulfonyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)9-14(11,12)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSZICITQBPJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028528 | |

| Record name | Methyl N-(benzenesulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Methyl N Benzenesulfonyl Carbamate

Nucleophilic Addition Reactions Involving the Carbamate (B1207046) Moiety

The carbamate group in methyl N-(benzenesulfonyl)carbamate is susceptible to nucleophilic attack, primarily at the carbonyl carbon. The reactivity of this site is enhanced by the electron-withdrawing nature of the benzenesulfonyl group.

One of the fundamental reactions involving the carbamate moiety is hydrolysis. Studies on analogous tertiary N-arylsulfonylcarbamates have shown that these compounds hydrolyze in aqueous media to yield the parent sulfonamide and the corresponding alcohol or phenol. rsc.orgrsc.org The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion or a general base-catalyzed attack of water at the carbamate carbonyl carbon. rsc.orgrsc.orglookchem.com This process typically involves the formation of a tetrahedral intermediate. rsc.orgrsc.orglookchem.com For certain substrates, the decomposition of this intermediate, where the sulfonamide anion acts as the leaving group, is the rate-limiting step. rsc.orgrsc.org

The hydrolysis of these related tertiary sulfonylcarbamates has been shown to be subject to both spontaneous and base-catalyzed pathways, and it is also catalyzed by buffers. rsc.orgrsc.orglookchem.com The secondary counterparts, possessing an N-H bond, can undergo a more rapid E1cb (Elimination Unimolecular conjugate Base) mechanism. rsc.orglookchem.com However, for tertiary carbamates like this compound where this pathway is blocked, the nucleophilic addition-elimination at the carbonyl group is the predominant route for cleavage. lookchem.com

Aminolysis, the reaction with amines, follows a similar nucleophilic addition-elimination pathway at the carbamoyl (B1232498) carbon, leading to the formation of N-substituted ureas. The rate and success of this reaction are dependent on the nucleophilicity of the attacking amine and the reaction conditions.

Interactive Data Table: Kinetic Data for the Base-Catalyzed Hydrolysis of a Related Tertiary Sulfonylcarbamate

| pH | k_obs / 10⁻³ s⁻¹ |

| 9.0 | 0.1 |

| 9.5 | 0.2 |

| 10.0 | 0.5 |

| 10.5 | 1.2 |

| 11.0 | 2.8 |

| 11.5 | 6.5 |

| 12.0 | 15.0 |

Data adapted from studies on analogous tertiary N-arylsulfonylcarbamates. rsc.orgrsc.org

Electrophilic Transformations at Aromatic and Nitrogen Centers

The this compound molecule possesses two main sites for electrophilic attack: the benzene (B151609) ring of the sulfonyl group and the nitrogen atom of the carbamate.

Aromatic Ring Substitution: The benzenesulfonyl group is a deactivating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta-position. lumenlearning.comijrar.org This is due to the strong electron-withdrawing nature of the sulfonyl moiety, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. ijrar.org Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation would require harsh conditions to proceed on the benzene ring of this compound. lumenlearning.commasterorganicchemistry.com

Transformations at the Nitrogen Center: The nitrogen atom in this compound, while part of a carbamate, can also undergo reactions. The acidity of the N-H proton in the parent N-(benzenesulfonyl)carbamate allows for deprotonation to form an anion, which can then be alkylated. rsc.orgtcichemicals.com This N-alkylation is a common strategy for synthesizing N-substituted sulfonamides and related compounds. researchgate.netorganic-chemistry.org For instance, N-alkylation of related N-sulfonyl carbamates has been achieved using alcohols in the presence of a ruthenium catalyst through a "borrowing hydrogen" methodology. organic-chemistry.org Copper-catalyzed N-arylation of tert-butyl N-sulfonylcarbamates with diaryliodonium salts has also been reported to occur at room temperature. ewha.ac.kr

Rearrangement Reactions and Associated Mechanisms

N-sulfonylated compounds, including carbamates, can participate in several important rearrangement reactions, often leading to the formation of isocyanates as key intermediates.

Hofmann Rearrangement: The Hofmann rearrangement of primary amides to primary amines with one fewer carbon atom proceeds through an isocyanate intermediate. wikipedia.orgmychemblog.comnumberanalytics.com While the classical Hofmann rearrangement starts from a primary amide, modified conditions can be applied to related substrates. The reaction involves the treatment of the amide with a halogen (like bromine) and a strong base, leading to the formation of an N-haloamide which then rearranges. wikipedia.orgnrochemistry.commasterorganicchemistry.com

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.govrsc.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org The isocyanate intermediate can be trapped by various nucleophiles, such as alcohols to form carbamates, or water to form amines after decarboxylation. wikipedia.orgnih.gov

Lossen Rearrangement: The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives (such as O-acyl or O-sulfonyl derivatives) to an isocyanate. researchgate.netwikipedia.orgslideshare.netunacademy.com The reaction is typically promoted by heat or base. slideshare.netrsc.org The activation of the hydroxamic acid through O-sulfonylation makes this rearrangement relevant to the chemistry of N-sulfonyl compounds. researchgate.netslideshare.net

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. nih.govrsc.orgmdpi.commanchester.ac.uk In the context of N-sulfonyl compounds, this can involve the migration of the benzenesulfonyl group. Radical versions of the Smiles rearrangement have been developed, for instance, in cascade reactions initiated by photoredox catalysis involving N-(arylsulfonyl)acrylamides. mdpi.com A base-promoted desulfonylative-Smiles rearrangement of N-[(2-nitrophenyl)sulfonyl]benzamides has been used to synthesize nitriles. organic-chemistry.org

Interactive Data Table: Comparison of Rearrangement Reactions

| Rearrangement | Starting Material | Key Intermediate | Typical Product(s) |

| Hofmann | Primary Amide | Isocyanate | Primary Amine, Carbamate |

| Curtius | Acyl Azide | Isocyanate | Primary Amine, Carbamate, Urea |

| Lossen | Hydroxamic Acid Derivative | Isocyanate | Primary Amine, Urea |

| Smiles | Activated Aryl Ether/Sulfone | Meisenheimer-like Complex | Rearranged Aryl Ether/Sulfone/Amine |

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound and related N-sulfonyl carbamates are valuable intermediates in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. rsc.orgrsc.org

Palladium-catalyzed reactions have been developed for the synthesis of sulfonyl carbamates and sulfonyl ureas from sulfonyl azides and carbon monoxide, where an alcohol or amine traps the in situ generated sulfonyl isocyanate. acs.orgdiva-portal.orgresearchgate.net This highlights the utility of the sulfonyl carbamate motif in carbonylation chemistry. Furthermore, palladium-catalyzed intramolecular C-H amination of substrates containing an N-sulfonylcarbamate group has been used to synthesize valuable allylic amines. mdpi.com

Copper-catalyzed multicomponent reactions also feature the use of sulfonyl azides, which are precursors to N-sulfonyl carbamates, in the synthesis of heterocycles like iminolactones. rsc.org Additionally, copper-catalyzed N-arylation of tert-butyl N-sulfonylcarbamates demonstrates their utility in forming C-N bonds. ewha.ac.krewha.ac.kr

The ability to functionalize the nitrogen atom, as discussed in section 3.2, and then potentially cleave the carbamate or sulfonyl group selectively, makes this compound a useful linchpin in multi-step synthetic sequences. For example, the Ns-group (2-nitrobenzenesulfonyl) is a well-known protecting group for amines that can be readily cleaved, and similar strategies can be envisaged with the benzenesulfonyl group under specific conditions. tcichemicals.com

Reactions with Organometallic Reagents

The reaction of carbamates with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) can be complex, with the outcome depending on the nature of the organometallic reagent and the specific carbamate substrate.

Generally, organometallic reagents are strong nucleophiles and strong bases. ijrar.org They can add to the carbonyl group of the carbamate in a nucleophilic addition reaction. rsc.orglookchem.com For instance, Grignard reagents add to esters to form tertiary alcohols after a second addition to the intermediate ketone. A similar two-fold addition could be anticipated with carbamates.

However, the acidic N-H proton of a primary or secondary carbamate can also be deprotonated by the organometallic reagent, which would consume the reagent and prevent nucleophilic addition. Since this compound is a secondary carbamate, this acid-base reaction is a likely pathway.

Once deprotonated, the resulting N-anion is a much less reactive species towards further nucleophilic attack. If nucleophilic addition to the carbonyl were to occur, it would likely lead to the formation of a ketone after hydrolysis of the initial adduct, through the expulsion of the methoxy (B1213986) group and the benzenesulfonamide (B165840) anion.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl N Benzenesulfonyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of methyl N-(benzenesulfonyl)carbamate by probing the magnetic environments of its ¹H and ¹³C nuclei. Although a complete, formally published spectrum for this specific compound is not widely available, the expected chemical shifts and coupling patterns can be accurately predicted based on the well-established effects of the benzenesulfonyl and methyl carbamate (B1207046) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl protons. The aromatic protons of the phenyl ring typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing sulfonyl group. These protons would likely present as a complex multiplet. The N-H proton is expected to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found in the δ 9.0-11.0 ppm range. The methyl (CH₃) protons of the carbamate group would appear as a sharp singlet in the upfield region, anticipated around δ 3.6-3.8 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the carbamate is the most deshielded, with an expected resonance around δ 150-155 ppm. The carbons of the phenyl ring are expected to appear in the δ 125-140 ppm range. The carbon attached directly to the sulfur atom (ipso-carbon) would be at the lower end of this range, while the other aromatic carbons would have distinct shifts based on their position relative to the sulfonyl group. The methyl carbon (OCH₃) is anticipated to have a chemical shift in the δ 50-55 ppm region.

Expected NMR Data

| ¹H NMR | Assignment | Expected Chemical Shift (δ ppm) | Multiplicity |

| Aromatic | C₆H₅ | 7.5 - 8.0 | Multiplet |

| Amide | N-H | 9.0 - 11.0 | Broad Singlet |

| Methyl | O-CH₃ | 3.6 - 3.8 | Singlet |

| ¹³C NMR | Assignment | Expected Chemical Shift (δ ppm) | |

| Carbonyl | C=O | 150 - 155 | |

| Aromatic | C-S | ~138 - 140 | |

| Aromatic | C-H | 126 - 134 | |

| Methyl | O-CH₃ | 52 - 55 |

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected frequencies include a sharp, strong absorption for the carbonyl (C=O) stretch of the carbamate group, typically appearing around 1720-1740 cm⁻¹. The N-H stretching vibration is expected as a moderate to sharp band in the region of 3200-3400 cm⁻¹. The sulfonyl group (SO₂) gives rise to two very strong and characteristic absorptions: an asymmetric stretching band near 1340-1370 cm⁻¹ and a symmetric stretching band around 1150-1180 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The aromatic ring vibrations, particularly the ring-breathing mode, are often strong in the Raman spectrum. The symmetric stretch of the sulfonyl group is also typically Raman active. Non-polar bonds, while weak in the IR spectrum, can provide stronger signals in Raman, offering a more complete picture of the molecular backbone.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| C=O (carbamate) | Stretch | 1720 - 1740 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| SO₂ (sulfonyl) | Asymmetric Stretch | 1340 - 1370 | Very Strong |

| SO₂ (sulfonyl) | Symmetric Stretch | 1150 - 1180 | Very Strong |

| C-O (ester) | Stretch | 1200 - 1250 | Strong |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis.

The molecular formula of the compound is C₈H₉NO₄S, which corresponds to a monoisotopic mass of approximately 215.0252 Da uni.lu. In high-resolution mass spectrometry (HRMS), this precise mass can be used to confirm the elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺) in electron ionization (EI) or a protonated molecule ([M+H]⁺) at m/z 216.0325 in electrospray ionization (ESI) uni.lu.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for N-sulfonyl compounds involve the cleavage of the S-N and C-S bonds. A primary fragmentation could be the loss of the methoxycarbonyl group (•COOCH₃) or methoxy (B1213986) radical (•OCH₃). Key expected fragments include the benzenesulfonyl cation [C₆H₅SO₂]⁺ at m/z 141 and the phenyl cation [C₆H₅]⁺ at m/z 77. The fragmentation of the carbamate portion can also lead to characteristic neutral losses, such as CO₂ or methanol (B129727).

Predicted Mass Spectrometry Data

| Adduct / Fragment | Formula | Calculated m/z |

| [M]⁺ | [C₈H₉NO₄S]⁺ | 215.0252 |

| [M+H]⁺ | [C₈H₁₀NO₄S]⁺ | 216.0325 |

| [M+Na]⁺ | [C₈H₉NNaO₄S]⁺ | 238.0144 |

| Fragment | [C₆H₅SO₂]⁺ | 141.0010 |

| Fragment | [C₆H₅]⁺ | 77.0391 |

Data sourced from predicted values uni.lu.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. While the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as N-benzyl-p-toluenesulfonamide, allows for a detailed prediction of its solid-state conformation nih.gov.

Chiroptical Spectroscopy for Stereochemical Insights (if applicable to chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for the stereochemical analysis of its chiral derivatives.

Should a chiral center be introduced—for instance, by replacing the methyl group with a chiral alcohol moiety or by substitution on the benzene ring with a chiral group—these techniques could be employed. ECD, which measures the differential absorption of left and right circularly polarized light in the UV-visible region, would probe the stereochemistry of the chromophoric regions. VCD, the vibrational analogue of ECD, would provide stereochemical information about the entire molecule, including non-chromophoric parts. By comparing experimentally obtained VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the chiral derivative could be unambiguously determined.

Synthesis and Characterization of Derivatives and Analogues of Methyl N Benzenesulfonyl Carbamate

Modification of the Benzenesulfonyl Substituent

The aromatic ring of the benzenesulfonyl group is a prime target for substitution, which significantly alters the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can modulate the acidity of the N-H proton and the electrophilicity of the sulfonyl sulfur. A common strategy involves using substituted benzenesulfonyl chlorides as starting materials in the reaction with methyl carbamate (B1207046) or its precursors.

Research has explored a variety of substituents at different positions on the phenyl ring. For instance, the herbicide Asulam is chemically methyl N-(4-aminophenyl)sulfonylcarbamate, featuring a para-amino group. nih.gov Its acetylated counterpart, methyl N-(4-acetamidophenyl)sulfonylcarbamate, has also been synthesized and studied. Other common modifications include the introduction of alkyl groups, such as in p-tolylsulfonyl (tosyl) derivatives, or alkoxy groups, as seen in p-methoxyphenylsulfonyl derivatives. nih.gov More complex derivatives incorporating nitro or cyano groups have also been developed, often to probe specific electronic effects or to act as intermediates in further synthetic steps. nih.gov The synthesis of these analogues can be achieved through various methods, including the sulfo-click reaction between a substituted sulfonyl azide (B81097) and a thioacid, or by direct acylation of a substituted sulfonamide. nih.govmdpi.com

Table 1: Examples of Modified Benzenesulfonyl Substituents

| Substituent on Phenyl Ring | Resulting Compound Name Fragment | Common Precursor | Reference |

|---|---|---|---|

| 4-amino | N-(4-aminophenyl)sulfonyl | 4-aminobenzenesulfonyl chloride | nih.gov |

| 4-acetylamino | N-(4-acetamidophenyl)sulfonyl | 4-acetamidobenzenesulfonyl chloride | |

| 4-methyl (tosyl) | N-(p-tolyl)sulfonyl | p-toluenesulfonyl chloride | nih.gov |

| 4-methoxy | N-(4-methoxyphenyl)sulfonyl | 4-methoxybenzenesulfonyl chloride | nih.gov |

| 4-nitro | N-(4-nitrophenyl)sulfonyl | 4-nitrobenzenesulfonyl chloride | nih.gov |

Variation of the Carbamate Ester Moiety

The methyl ester of the carbamate group can be readily exchanged for other alkyl or aryl groups, primarily by altering the alcohol component used during synthesis. Palladium-catalyzed multicomponent reactions involving a sulfonyl azide, an alcohol, and carbon monoxide provide a versatile route to a wide range of sulfonyl carbamates. nih.gov This method allows for the incorporation of various primary and secondary alcohols.

For example, replacing methanol (B129727) with ethanol (B145695) or tert-butanol (B103910) yields the corresponding ethyl or tert-butyl N-(benzenesulfonyl)carbamates. The size and nature of this ester group can influence properties such as lipophilicity, solubility, and metabolic stability. Studies have demonstrated the synthesis of derivatives using alcohols such as isopropanol, cyclohexanol, and benzyl (B1604629) alcohol, highlighting the flexibility of this synthetic approach. nih.gov This variation is crucial for creating analogues with tailored physical properties for specific applications.

Table 2: Synthesis of N-(p-tolylsulfonyl)carbamate Esters from Various Alcohols

| Alcohol Used | Resulting Ester Group | Isolated Radiochemical Yield (%) | Reference |

|---|---|---|---|

| n-Butanol | Butyl | 41 | nih.gov |

| Isopropanol | Isopropyl | 36 | nih.gov |

| Cyclohexanol | Cyclohexyl | 29 | nih.gov |

| Benzyl alcohol | Benzyl | 32 | nih.gov |

| Thiophen-2-ylmethanol | Thiophen-2-ylmethyl | 34 | nih.gov |

| tert-Butanol | tert-Butyl | 15 | nih.gov |

Yields are for ¹¹C-labeled compounds synthesized via palladium-catalyzed carbonylation. nih.gov

Introduction of N-Substituents on the Carbamate Nitrogen

The nitrogen atom of the sulfonylcarbamate moiety is acidic and can be deprotonated and subsequently alkylated to introduce a third substituent, yielding an N-substituted derivative. This modification has been shown to be a powerful tool for "tuning" the reactivity of the molecule. kiesslinglab.comacs.org

Selective N-alkylation can be achieved under basic conditions using various alkylating agents. For instance, treatment with TMS-diazomethane affords the N-methyl derivative, while reaction with bromoacetonitrile (B46782) or allyl bromide yields N-cyanomethyl or N-allyl sulfonylcarbamates, respectively. kiesslinglab.comacs.org This divergent approach allows for the creation of multiple derivatives from a single sulfonylcarbamate precursor. kiesslinglab.com More advanced methods have been developed for the N-polyfluoroalkylation of N-sulfonyl carbamates, providing access to highly functionalized building blocks. nih.gov The introduction of these N-substituents fundamentally alters the electronic character of the nitrogen and its ability to act as a leaving group in certain reactions. acs.org

Table 3: Examples of N-Alkylation on a Glycosyl Sulfonylcarbamate

| N-Substituent | Alkylation Reagent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl | TMS-diazomethane | N/A | Quantitative | kiesslinglab.comacs.org |

| Cyanomethyl | Bromoacetonitrile | Hünig's base | 97 | kiesslinglab.comacs.org |

| Allyl | Allyl bromide | Hünig's base | 94 | kiesslinglab.comacs.org |

Spectroscopic and Computational Analysis of Methyl N-(benzenesulfonyl)carbamate Derivatives

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of this compound and its derivatives.

Spectroscopic Analysis :

Infrared (IR) Spectroscopy : FT-IR spectra are used to confirm the presence of key functional groups. Characteristic absorption bands include the N-H stretch (around 3370 cm⁻¹), the carbonyl (C=O) stretch of the carbamate (around 1681-1750 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra provide information on the proton environment, with characteristic signals for the carbamate methyl protons, aromatic protons, and the acidic N-H proton (which can appear as a broad singlet). nih.gov ¹³C NMR spectroscopy is used to identify all unique carbon atoms, including the carbonyl carbon of the carbamate and the carbons of the benzene (B151609) ring. nih.govnih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the synthesized compounds and to analyze fragmentation patterns, which helps confirm the molecular structure. nih.gov

Computational Analysis :

Density Functional Theory (DFT) : DFT calculations are widely employed to complement experimental data. mdpi.comnih.gov These studies can predict optimized molecular geometries, vibrational frequencies (to aid in the assignment of IR spectra), and NMR chemical shifts. nih.govresearchgate.net

Frontier Molecular Orbitals (FMO) : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic properties and chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions. nih.govresearchgate.net

Table 4: Analytical Techniques and Their Applications

| Technique | Information Obtained | Reference |

|---|---|---|

| FT-IR Spectroscopy | Identification of functional groups (C=O, SO₂, N-H) | nih.gov |

| ¹H & ¹³C NMR | Structural elucidation and confirmation of proton/carbon framework | nih.govnih.gov |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | nih.gov |

| DFT Calculations | Optimized geometry, vibrational frequencies, electronic properties | mdpi.comnih.gov |

| FMO & MEP Analysis | Insights into chemical reactivity, stability, and interaction sites | nih.govresearchgate.net |

Structure-Reactivity Relationships in Modified Systems

The structural modifications detailed in the preceding sections have a profound impact on the chemical reactivity of N-(benzenesulfonyl)carbamate derivatives. Understanding these structure-reactivity relationships is key to designing molecules for specific applications, such as in catalysis or as reactive intermediates. chemrxiv.orgchemrxiv.org

A compelling example is found in the chemistry of glycosyl sulfonylcarbamates, which can act as glycosyl donors. kiesslinglab.comacs.org The reactivity of these donors can be "tuned" by introducing N-substituents (Section 6.3). The parent N-H sulfonylcarbamate is a relatively poor glycosyl donor. However, N-alkylation dramatically increases its reactivity. This is because the N-substituent alters the electronic properties of the sulfonamide, making it a better leaving group upon activation by a Lewis acid. kiesslinglab.comacs.org For instance, an N-cyanomethyl group, being electron-withdrawing, enhances the leaving group ability more than an N-methyl group, leading to a more reactive glycosyl donor. kiesslinglab.com

Similarly, modifications to the benzenesulfonyl ring (Section 6.1) influence reactivity. Electron-withdrawing groups on the ring increase the acidity of the N-H proton, affecting its behavior in base-mediated reactions. ku.dk They also enhance the electrophilicity of the sulfonyl group. Conversely, electron-donating groups have the opposite effect. These principles are foundational in physical organic chemistry and are leveraged to control reaction outcomes. youtube.com Quantitative structure-activity relationship (QSAR) studies have been performed on related N-acylsulfonamides to build predictive models that link structural descriptors to biological activity or chemical reactivity, further systematizing the understanding of these relationships. mdpi.com

Applications of Methyl N Benzenesulfonyl Carbamate in Advanced Organic Synthesis

Reagent for Carbon-Nitrogen Bond Formations

Methyl N-(benzenesulfonyl)carbamate serves as an effective reagent for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis crucial for the construction of a wide array of nitrogen-containing molecules. The presence of the electron-withdrawing benzenesulfonyl group enhances the electrophilicity of the carbamate (B1207046) nitrogen, facilitating its reaction with various nucleophiles.

One notable application is in the synthesis of N-substituted carbamates. For instance, in the presence of a suitable catalyst, this compound can react with alcohols to yield the corresponding N-benzenesulfonyl carbamates. This transformation is valuable for introducing a protected amino group into a molecule.

Furthermore, research has demonstrated its utility in amination reactions. The compound can act as an amine surrogate, transferring the "NH" moiety to suitable organic substrates. This approach provides an alternative to traditional amination methods that might employ more hazardous or less stable reagents.

Utility in Cyclization and Heterocyclic Synthesis

The structural framework of this compound makes it a valuable participant in cyclization reactions, leading to the formation of various heterocyclic compounds. These nitrogen-containing ring systems are prevalent in pharmaceuticals, agrochemicals, and materials science.

One key application lies in the synthesis of indolines and quinolines. For example, N-arylsulfonyl-2-allylanilines, which can be derived from reactions involving benzenesulfonyl derivatives, undergo intramolecular hydroamination in the presence of a Brønsted acid catalyst to produce indolines or quinolines with good yields. clockss.org The reaction proceeds through the protonation of the nitrogen atom, followed by an intramolecular cyclization onto the alkene.

Additionally, this compound derivatives are instrumental in the synthesis of pyrroles. A three-step sequence involving 2,2-dimethoxyethylamine, an aryl/alkyl sulfonyl chloride, and an alkyne bearing an electron-withdrawing group can construct N-sulfonyl pyrroles. nih.gov This process is believed to occur via a 5-exo-trig cyclization. nih.gov The versatility of this method allows for the introduction of various substituents on the pyrrole (B145914) ring. nih.gov

The compound's derivatives have also been used in the synthesis of other heterocyclic systems. For instance, the cyclization of N-sulfonyl vinylogous carbamates and amides promoted by a Lewis acid can lead to the formation of 2,3-disubstituted pyrroles. nih.gov

Precursor for Functional Group Transformations

This compound is a valuable precursor for a range of functional group transformations, enabling the synthesis of diverse organic molecules. Its reactivity allows for the conversion of the carbamate functionality into other important chemical groups.

A significant transformation is the conversion of the carbamate into amides. For example, the methoxycarbonyl group of a tetrahydroisoquinoline derivative can be directly replaced by an acetyl group by heating with acetyl chloride and sodium iodide in acetonitrile. clockss.org This reaction provides a direct route to N-acylated products from the corresponding carbamates.

Furthermore, the benzenesulfonyl group can be cleaved under specific conditions, revealing a primary or secondary amine. This deprotection strategy is crucial in multi-step syntheses where the temporary protection of an amino group is required. Various methods have been developed for the cleavage of sulfonyl carbamates, offering flexibility to the synthetic chemist. organic-chemistry.org

The compound can also be a precursor for the synthesis of other carbamates through transcarbamoylation reactions. organic-chemistry.org For instance, tin-catalyzed transcarbamoylation with alcohols provides a route to different carbamate esters. organic-chemistry.org

Exploration as a Substitute for Hazardous Isocyanates in Specific Synthetic Pathways

Isocyanates are highly reactive and often hazardous reagents commonly used in the synthesis of carbamates and ureas. researchgate.net The exploration of safer alternatives is a significant area of research in green chemistry. This compound and its derivatives have shown promise as substitutes for isocyanates in certain synthetic applications.

One approach involves the in-situ generation of a reactive intermediate from the carbamate that can mimic the reactivity of an isocyanate. For example, 4-dimethylaminopyridinium carbamoylides, which can be derived from arylsulfonylamides, have been developed as stable and non-hazardous substitutes for arylsulfonyl isocyanates. researchgate.net These reagents react with amines to form arylsulfonyl ureas. researchgate.net

While not a direct one-to-one replacement in all scenarios, the use of this compound and related compounds can circumvent the need to handle toxic and volatile isocyanates. researchgate.netresearchgate.net Research in this area focuses on developing catalytic and efficient methods for the conversion of carbamates to ureas and other derivatives, thereby avoiding the direct use of isocyanates. researchgate.net

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govrug.nl this compound and its derivatives can participate in such reactions, leading to the rapid construction of diverse molecular scaffolds.

A notable example is the synthesis of α-substituted propargylamines and N-propargylcarbamates. Copper(II) triflate can catalyze a three-component reaction involving an alkyne, an amine or carbamate, and an aldehyde to produce these compounds. beilstein-journals.org

Furthermore, a multicomponent reaction employing a sulfonyl azide (B81097), an alcohol, and carbon monoxide has been developed for the synthesis of sulfonyl carbamates. diva-portal.org This method has been successfully applied to the synthesis of 11C-labeled sulfonyl carbamates, which are valuable for positron emission tomography (PET) imaging. diva-portal.org The development of MCRs involving this compound and its analogs continues to be an active area of research, providing access to complex molecules with potential applications in medicinal chemistry and materials science. nih.govbeilstein-journals.orgdiva-portal.org

Environmental Fate and Transformation Studies of Methyl N Benzenesulfonyl Carbamate

Pathways of Degradation in Environmental Matrices

The degradation of methyl N-(benzenesulfonyl)carbamate in the environment is expected to proceed through several pathways, primarily influenced by microbial activity and abiotic processes such as hydrolysis and photolysis. While specific studies focusing solely on this compound are limited, its degradation can be inferred from the broader understanding of carbamate (B1207046) pesticides and the metabolic pathways of its parent compound, Asulam.

The primary routes of dissipation for Asulam and its metabolites are reported to be leaching into groundwater and degradation in soil, which is largely mediated by microorganisms under aerobic conditions. epa.gov The degradation of carbamates in soil is often initiated by hydrolysis of the ester or carbamate linkage. epa.govnih.gov For this compound, this would involve the cleavage of the carbamate bond.

In soil, the degradation of Asulam, and by extension its transformation products, is influenced by factors such as soil type, moisture, temperature, and microbial populations. epa.govherts.ac.uk The degradation of carbamates is generally more rapid in alkaline conditions compared to neutral or acidic environments. researchgate.net

Photodegradation is another significant pathway for the transformation of carbamates in the aquatic environment. nih.gov The direct photolysis of Asulam in aqueous solutions has been shown to produce several products, indicating that sunlight can play a crucial role in the breakdown of related compounds like this compound. nih.govresearchgate.net

Formation as a Transformation Product of Agrochemicals (e.g., Asulam)

This compound is a known environmental transformation product of the herbicide Asulam (methyl (4-aminobenzenesulphonyl)carbamate). epa.govnih.gov Asulam is used to control a variety of broadleaf weeds and grasses in agricultural and non-crop settings. herts.ac.uk

Following application, Asulam undergoes degradation in the environment, leading to the formation of several metabolites. The transformation of Asulam can occur through various mechanisms, including microbial degradation and photolysis. nih.govpsu.edu One of the identified degradation pathways of Asulam involves the removal of the amino group from the benzene (B151609) ring, which would lead to the formation of this compound.

Stability and Persistence in Simulated Environmental Conditions

The stability and persistence of this compound in the environment are critical factors in determining its potential for long-term impact. The persistence of carbamate herbicides in soil is generally considered to be relatively short, with half-lives typically ranging from one to four weeks. nih.gov

The persistence of Asulam, the parent compound, varies depending on environmental conditions. In soil, under aerobic conditions, Asulam has been reported to have half-lives ranging from 8 to 28 days. epa.gov However, under anaerobic conditions, its degradation rate decreases significantly. epa.gov Asulam is also noted to be persistent in water in the absence of light. herts.ac.uk

The stability of this compound is influenced by factors such as pH and the presence of microorganisms. Carbamates are generally susceptible to hydrolysis, particularly under alkaline conditions. researchgate.net Microbial degradation is a major factor in the breakdown of carbamates in soil. nih.gov Therefore, the persistence of this compound is expected to be lower in biologically active soils with neutral to alkaline pH.

Table 1: Factors Influencing the Persistence of Carbamate Herbicides in the Environment

| Factor | Influence on Persistence |

| Soil Type | Adsorption to soil particles can affect availability for degradation. |

| Moisture | Higher moisture content generally favors microbial degradation. researchgate.net |

| Temperature | Increased temperature typically accelerates degradation rates. researchgate.net |

| pH | Degradation is often more rapid in alkaline conditions. researchgate.net |

| Microbial Activity | A primary driver of degradation in soil. nih.gov |

| Sunlight (Photolysis) | Can be a significant degradation pathway in water. nih.gov |

Methodologies for Environmental Detection and Quantification

The detection and quantification of this compound and related carbamate compounds in environmental matrices are typically performed using advanced analytical techniques. These methods are essential for monitoring the presence and concentration of these compounds in soil, water, and other environmental compartments.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbamate pesticides. nih.govoup.com It is often coupled with various detectors, including ultraviolet (UV) and fluorescence detectors. For enhanced sensitivity and specificity, HPLC is frequently interfaced with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the determination of carbamate residues. semanticscholar.orgnih.govresearchgate.net These methods offer high selectivity and sensitivity, allowing for the detection of trace levels of compounds in complex environmental samples. LC-MS/MS methods have been developed for the simultaneous determination of multiple carbamate pesticides and their metabolites. researchgate.netnih.gov

Gas Chromatography (GC) can also be used for the analysis of carbamates, although it often requires a derivatization step to improve the volatility and thermal stability of the analytes. nih.govepa.gov Gas chromatography coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (GC-MS) provides sensitive detection. nih.govrsc.org

The general procedure for analyzing environmental samples for this compound would involve:

Sample Extraction: Using a suitable solvent to extract the analyte from the soil or water sample.

Clean-up: Removing interfering substances from the extract using techniques like solid-phase extraction (SPE).

Analysis: Injecting the cleaned-up extract into an HPLC or GC system for separation and detection.

Quantification: Determining the concentration of the analyte by comparing its response to that of a known standard.

Table 2: Analytical Methods for Carbamate Pesticide Residue Analysis

| Analytical Technique | Detector | Key Features |

| HPLC | UV, Fluorescence | Good for routine analysis, but may lack specificity for complex matrices. oup.com |

| LC-MS | Mass Spectrometer | Provides molecular weight information, enhancing identification. semanticscholar.org |

| LC-MS/MS | Tandem Mass Spectrometer | Highly selective and sensitive, ideal for trace analysis in complex samples. researchgate.netnih.gov |

| GC | NPD, MS | Requires derivatization for many carbamates, good for volatile compounds. nih.govrsc.org |

Conclusion and Future Perspectives in Methyl N Benzenesulfonyl Carbamate Research

Summary of Key Academic Contributions

The study of methyl N-(benzenesulfonyl)carbamate and related N-sulfonylcarbamates has yielded significant contributions to organic synthesis and medicinal chemistry. A primary academic contribution has been in the development of synthetic methodologies for this class of compounds. The most common and established method involves the reaction of sulfonyl chlorides with amines or carbamates. thno.orgekb.eg For instance, benzenesulfonyl chlorides can be condensed with primary amines under basic conditions to afford benzenesulfonamides, which can be further elaborated. thno.org Variations of this approach include the use of different bases like triethylamine (B128534) or inorganic bases such as potassium carbonate to facilitate the reaction. ekb.eg

Furthermore, N-sulfonylcarbamates, including the methyl ester, are recognized as important intermediates. They can be used to generate N-sulfonyl isocyanates through thermal cleavage, which are highly reactive species for cycloaddition reactions. researchgate.net The reactivity of the sulfonylcarbamate functional group has been exploited in various chemical transformations, highlighting its versatility as a synthetic building block.

In the realm of medicinal chemistry, the broader class of sulfonamides, to which this compound belongs, has been extensively investigated for a wide range of biological activities. tandfonline.comekb.eg Sulfonamides are known to exhibit antibacterial, anticancer, anti-inflammatory, and antiviral properties. tandfonline.comekb.eg Specifically, carbamate (B1207046) derivatives have been explored for their potential as therapeutic agents for neurological disorders. ontosight.ai The core structure of this compound combines the key features of a sulfonamide and a carbamate, making it and its derivatives attractive targets for drug discovery programs. nih.govnih.gov

Identification of Unexplored Research Avenues and Challenges

Despite the progress made, several research avenues and challenges remain in the study of this compound. One of the primary challenges lies in the development of more sustainable and efficient synthetic methods. While the reaction of sulfonyl chlorides with amines is common, it often requires stoichiometric amounts of base and can generate significant waste. ekb.eg The development of catalytic and more atom-economical approaches for the synthesis of this compound would be a significant advancement.

The exploration of the full range of chemical reactivity of this compound is another area ripe for investigation. While its use as a precursor to isocyanates is known, its potential in other transformations, such as C-H activation, cross-coupling reactions, or as a directing group, remains largely unexplored. The stability of the N-S bond and the reactivity of the carbamate moiety could be further exploited to develop novel synthetic applications.

From a medicinal chemistry perspective, while the broader class of sulfonamides is well-studied, the specific biological profile of this compound itself is not extensively documented in publicly available literature. A significant unexplored avenue is the systematic evaluation of its bioactivity against a wide range of therapeutic targets. Furthermore, the design and synthesis of focused libraries of derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents. A challenge in this area is to achieve selectivity for specific biological targets to minimize off-target effects. mdpi.com

Potential for Novel Synthetic Methodologies and Applications

The future of this compound research holds considerable potential for the development of novel synthetic methodologies and applications. One promising direction is the use of modern catalytic systems to streamline its synthesis. For example, metal-catalyzed cross-coupling reactions could potentially be adapted to form the N-S bond directly, offering a more versatile and efficient alternative to traditional methods. ekb.eg The exploration of flow chemistry for the synthesis of this compound and its derivatives could also offer advantages in terms of safety, scalability, and reaction control.

In terms of new applications, this compound could serve as a key building block in the synthesis of complex molecules. Its bifunctional nature (sulfonamide and carbamate) allows for sequential or orthogonal functionalization, enabling the rapid construction of molecular diversity. For instance, it could be incorporated into polymers or materials to impart specific properties. There is also potential for its use in the development of new protecting groups for amines, with tunable stability based on the electronic properties of the benzenesulfonyl group.

Furthermore, the application of this compound in asymmetric synthesis is an area with significant potential. Chiral derivatives could be employed as catalysts or auxiliaries in stereoselective transformations. The development of enantioselective synthetic routes to chiral N-sulfonylcarbamates would open up new possibilities for their use in the synthesis of optically active compounds.

Future Directions in Theoretical and Computational Studies

Theoretical and computational studies are poised to play an increasingly important role in advancing our understanding of this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its formation and reactivity. nih.govmdpi.com For example, computational modeling can help to understand the transition states involved in its synthesis and in its conversion to N-sulfonyl isocyanates, potentially leading to the design of more efficient catalysts or reaction conditions. researchgate.net

Future computational work could focus on predicting the physicochemical properties of this compound and its derivatives, such as solubility, stability, and electronic properties. This information would be invaluable for guiding the design of new molecules with desired characteristics for specific applications, including as drug candidates. Molecular docking and molecular dynamics simulations could be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, thereby accelerating the drug discovery process. mdpi.commdpi.com

Moreover, computational studies can aid in the interpretation of experimental data, such as spectroscopic and crystallographic information. By correlating experimental observations with theoretical calculations, a more detailed and accurate picture of the structure and behavior of this compound can be obtained. mdpi.com The synergy between experimental and computational approaches will be crucial for unlocking the full potential of this versatile chemical compound in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal catalytic systems and reaction conditions for synthesizing methyl N-(benzenesulfonyl)carbamate?

- Methodological Answer : The synthesis of carbamate derivatives like this compound often employs heterogeneous catalysts, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors. These catalysts facilitate the reaction between benzenesulfonamide and methyl carbamate precursors under mild conditions (80–120°C, 2–6 hours). Key parameters include catalyst acidity, solvent choice (e.g., toluene or DMF), and molar ratios of reactants. For reproducibility, pre-activation of the catalyst at 400–500°C is critical to ensure active sites are accessible .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Due to its structural similarity to regulated opioids (e.g., fentanyl derivatives), this compound requires stringent safety protocols. Store in airtight containers at –20°C under inert gas (N₂ or Ar). Use fume hoods for handling, and avoid inhalation, skin contact, or exposure to moisture. Always consult Safety Data Sheets (SDS) for specific hazards, as incomplete toxicological data necessitate precautionary classification as hazardous .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are standard for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) can assess purity. For quantification, prepare calibration curves using certified reference standards (e.g., solutions in methanol or acetonitrile) .

Advanced Research Questions

Q. What mechanistic insights explain the role of Ce³⁺ in Zn/Al/Ce mixed oxide catalysts for carbamate synthesis?

- Methodological Answer : Ce³⁺ enhances Lewis acidity and stabilizes intermediates during the reaction. Density Functional Theory (DFT) studies suggest that Ce³⁺ sites promote nucleophilic attack by the carbamate group on the benzenesulfonyl electrophile. Experimental validation involves comparing turnover frequencies (TOF) of Ce-doped vs. Ce-free catalysts and analyzing surface properties via X-ray Photoelectron Spectroscopy (XPS) .

Q. How does this compound interact with biological systems, such as enzyme inhibition?

- Methodological Answer : This compound’s sulfonamide moiety may act as a transition-state analog in enzyme active sites. To study inhibition kinetics, use fluorogenic substrates in assays with purified enzymes (e.g., carbonic anhydrase or acetylcholinesterase). Monitor IC₅₀ values and perform molecular docking simulations to predict binding affinities. Compare results with structurally related compounds like phenyl N-methylcarbamate derivatives .

Q. What strategies resolve contradictions in reported catalytic efficiencies for carbamate synthesis?

- Methodological Answer : Discrepancies often arise from differences in catalyst pretreatment or solvent polarity. Design controlled experiments using identical catalyst batches and standardized reaction setups (e.g., Parr reactors for consistent pressure/temperature). Use Design of Experiments (DoE) to isolate variables like metal loading or calcination temperature. Cross-validate results with in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to track intermediate species .

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradation half-lives and soil adsorption coefficients (K₀c). Use Gaussian software for ab initio calculations of hydrolysis pathways under varying pH conditions. Validate predictions with experimental data from accelerated degradation studies (e.g., exposure to UV light or ozone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.